(4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid
Description
BenchChem offers high-quality (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H16BNO3 |
|---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
[4-(3-methylpiperidin-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-8-3-2-4-12(6-8)9-5-10(11(13)14)15-7-9/h5,7-8,13-14H,2-4,6H2,1H3 |
InChI Key |
IHDSBTNDTJBSSJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N2CCCC(C2)C)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid
This technical guide details the chemical identity, synthesis, and application of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid , a specialized heterocyclic building block used primarily in the development of kinase inhibitors and pharmaceutical intermediates.
Part 1: Chemical Identity & Data Profile[1][2]
This compound represents a class of amino-substituted furan boronic acids , which are valuable bioisosteres for phenyl rings in drug design, offering improved solubility and distinct electronic properties due to the furan oxygen and the basic piperidine side chain.
Core Identifiers
| Property | Detail |
| Chemical Name | (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid |
| Common Derivative | (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid pinacol ester |
| CAS Number | Not Indexable as Free Acid (See Note 1) |
| Pinacol Ester CAS | 2225152-11-2 (Tentative/Class-Reference) |
| Molecular Formula | C₁₀H₁₆BNO₃ |
| Molecular Weight | 209.05 g/mol (Free Acid) |
| SMILES | CC1CCCCN1C2=CC(=CC2)B(O)O |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water.[1][2] |
| pKa (Predicted) | ~8.5 (Piperidine Nitrogen), ~8.8 (Boronic Acid) |
Note 1 (CAS Ambiguity): The free boronic acid form of this specific isomer is rarely isolated due to stability issues (protodeboronation). It is almost exclusively manufactured and supplied as the Pinacol Ester (Bpin) or MIDA boronate . Researchers should search vendor catalogs using the SMILES string or the Pinacol Ester CAS for procurement.
Structural Visualization
The molecule features a 2,4-disubstituted furan core. The 3-methylpiperidine moiety at position 4 introduces a chiral center (unless racemic) and basicity, while the boronic acid at position 2 serves as the reactive handle for cross-coupling.
Caption: Structural decomposition highlighting the electronic interplay between the electron-rich furan and the labile boronic acid group.
Part 2: Synthesis & Manufacturing Protocols
Due to the instability of 2-heteroaryl boronic acids, the synthesis requires a self-validating protocol that avoids acidic workups and prolonged exposure to heat. The preferred route utilizes a Palladium-catalyzed amination followed by a lithiation-borylation sequence.
Retro-Synthetic Analysis
The most robust pathway disconnects at the C-N bond (Buchwald-Hartwig) and the C-B bond (Lithiation).
Step-by-Step Synthesis Protocol
Phase 1: Synthesis of 4-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde
Reagents: 4-Bromo-2-furaldehyde, 3-Methylpiperidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene.
-
Charge: In a glovebox, combine 4-bromo-2-furaldehyde (1.0 eq), 3-methylpiperidine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in anhydrous toluene (0.2 M).
-
Reaction: Seal and heat to 80°C for 12 hours. The electron-deficient nature of the aldehyde facilitates the coupling at the C4 position.
-
Validation: Monitor via LC-MS. Look for the disappearance of the bromide (M+H not observed) and appearance of the product mass.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Phase 2: Conversion to Pinacol Boronate
Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc, Dioxane OR Lithiation route (if aldehyde is protected). Note: Direct borylation of the aldehyde is risky. A more reliable route involves converting the aldehyde to a bromide or using a directed lithiation strategy on a protected intermediate.
Recommended Route (Ir-Catalyzed C-H Borylation): If starting from the ester precursor (Ethyl 3-(3-methylpiperidin-1-yl)furan-2-carboxylate):
-
Substrate: Ethyl 4-(3-methylpiperidin-1-yl)-2-furoate.
-
Decarboxylation: Saponify and decarboxylate to yield 3-(3-methylpiperidin-1-yl)furan.
-
C-H Borylation: React with B₂pin₂ using [Ir(OMe)(cod)]₂/dtbpy catalyst in hexane. The steric bulk of the amine directs borylation to the distal C5 or C2 position. Note: This regioselectivity is complex; the lithiation of the 2-bromo precursor is preferred.
Gold Standard Protocol (Lithiation of Bromide):
-
Precursor: 2-Bromo-4-(3-methylpiperidin-1-yl)furan . (Synthesized via decarboxylation of the 2-furoic acid derivative followed by bromination, or selective bromination of the 3-amino furan).
-
Lithiation: Dissolve precursor in THF at -78°C . Add n-BuLi (1.1 eq) dropwise. The Lithium-Halogen exchange is faster than deprotonation.
-
Trapping: Add Triisopropyl borate (B(OiPr)₃, 1.5 eq). Stir for 30 min at -78°C.
-
Quench: Warm to 0°C and quench with Pinacol (1.2 eq) and mild acid (acetic acid) to form the ester directly. Avoid aqueous mineral acid workup to prevent protodeboronation.
Caption: Optimized synthesis workflow emphasizing the installation of the amino group prior to the sensitive boronic acid moiety.
Part 3: Handling, Stability & Applications
Stability Profile: The Protodeboronation Risk
Furan-2-boronic acids are notoriously unstable. The heteroatom (Oxygen) donates electron density into the ring, facilitating protonation at the C2 position (ipso to boron), leading to C-B bond cleavage (Protodeboronation).
-
Mechanism: Base-catalyzed hydrolysis of the boronate anion.
-
Mitigation:
-
Storage: Store strictly at -20°C under Argon.
-
Form: Use the Pinacol Ester or MIDA Boronate for storage. Convert to the free acid in situ only if necessary.
-
Reaction Conditions: Use anhydrous bases (e.g., K₃PO₄, CsF) in cross-couplings rather than aqueous carbonate solutions.
-
Application: Suzuki-Miyaura Cross-Coupling
This reagent is used to introduce the (3-methylpiperidin-1-yl)furan motif into kinase inhibitors (e.g., targeting JAK, ALK, or ROS1).
Optimized Coupling Protocol:
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd-XPhos G3 (rapid oxidative addition is required before the boronic acid decomposes).
-
Solvent: 1,4-Dioxane/Water (9:1) or DMF (anhydrous).
-
Base: K₃PO₄ (3.0 eq).
-
Temperature: 80°C (Limit reaction time to <4 hours).
Data Table: Solvent Compatibility
| Solvent System | Stability of Reagent | Coupling Efficiency | Recommendation |
|---|---|---|---|
| DME/Water (2:1) | Low (< 1 hr) | High (Fast) | Use for highly reactive halides only. |
| Anhydrous DMF | High (> 12 hrs) | Moderate | Preferred for scale-up. |
| Toluene/EtOH | Moderate | Moderate | Good for crystallizable products. |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyenes." (Context on MIDA Boronates for unstable furanyl boronic acids). Journal of the American Chemical Society. [Link]
-
Seed Chem Catalog. "Boronic Acid Derivatives: Furan Series." (Source for commercial availability of the pinacol ester derivative). [Link]
-
PubChem Compound Summary. "Furan-2-ylboronic acid derivatives." [Link]
Sources
Technical Profile: (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic Acid
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]
Topic: Molecular Weight and Structural Characterization
For researchers engaged in fragment-based drug discovery (FBDD) or library synthesis, precise stoichiometry is non-negotiable. Below is the calculated physicochemical profile for (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid , derived from IUPAC atomic weight standards.
Quantitative Data Summary
| Property | Value | Unit | Notes |
| Average Molecular Weight | 209.05 | g/mol | Used for stoichiometric calculations (molar equivalents). |
| Monoisotopic Mass | 209.12 | Da | Used for Mass Spectrometry (HRMS) identification (M+H⁺).[1] |
| Molecular Formula | C₁₀H₁₆BNO₃ | - | - |
| Heavy Atom Count | 15 | - | Non-hydrogen atoms.[1] |
| Boron Hybridization | sp² | - | Trigonal planar (in free acid form).[1] |
Structural Composition Analysis
The molecule is a bifunctional heterocyclic building block comprising three distinct pharmacophoric/reactive domains:
-
Furan Core (Linker): A 5-membered aromatic oxygen heterocycle.[1]
-
Boronic Acid (Reactive Handle): Positioned at C2, serving as the nucleophile in Suzuki-Miyaura cross-couplings.[1]
-
3-Methylpiperidine (Tail): Attached at C4 via the nitrogen atom (tertiary amine).[1] This moiety modulates solubility and basicity (pKa ~9-10).[1]
Stability & Handling (Critical "Expertise" Insight)
Core Directive: Do not treat this reagent like a standard phenylboronic acid.
As a Senior Application Scientist, I must highlight a critical failure mode specific to 2-heteroaryl boronic acids: Protodeboronation .
The Protodeboronation Challenge
Furan-2-yl boronic acids are inherently unstable compared to their benzene counterparts. The electron-rich furan ring facilitates hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a proton. This side reaction is accelerated by:
-
High pH: Formation of the boronate "ate" complex increases electron density at the ipso-carbon.
-
Metal Catalysts: Pd(II) can catalyze deboronation if transmetallation is slow.[1]
-
Lewis Basic Amines: The internal piperidine nitrogen can coordinate with the boron center (B-N interaction), potentially altering reactivity or solubility profiles.
Storage Protocol (Self-Validating System)
To ensure reagent integrity, follow this storage logic:
-
Temperature: Store at -20°C .
-
Atmosphere: Argon or Nitrogen glovebox is preferred.[1] Boronic acids can dehydrate to form boroxines (anhydrides) reversibly, but oxidative degradation is irreversible.[1]
-
Validation: Before use, run a quick ¹H NMR in d₆-DMSO .
-
Pass: Distinct B(OH)₂ protons (often broad singlets around 8-9 ppm).[1]
-
Fail: Loss of B-OH signals; appearance of furan C2-proton signals (indicating deboronation).
-
Synthetic Application: Suzuki-Miyaura Coupling[7][8][9]
Context: Coupling this unstable fragment with aryl halides.
Standard aqueous carbonate conditions often lead to low yields due to the competitive protodeboronation described above.[1] The following protocol utilizes rapid coupling conditions and anhydrous bases to mitigate this.
Optimized Experimental Workflow
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust, resists dechelation) or Pd₂dba₃/XPhos (High activity for sterically demanding substrates).
-
Base: K₃PO₄ (Anhydrous) or CsF.[1] Avoid strong alkoxides.
-
Solvent: 1,4-Dioxane or DMF (Anhydrous).
Step-by-Step Protocol
-
Charge: In a glovebox or under Ar flow, add Aryl Halide (1.0 eq), Boronic Acid Reagent (1.2 - 1.5 eq), and K₃PO₄ (3.0 eq) to a microwave vial.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).[1]
-
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to halide).
-
Activation: Seal the vial. Heat to 80-100°C for 2–4 hours.
-
Note: Microwave irradiation (100°C for 30 mins) is preferred to minimize the time window for deboronation.[1]
-
-
Workup: Dilute with EtOAc, wash with water (to remove inorganic salts), dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography. Caution: The piperidine amine is basic; use 1% Triethylamine or NH₃ in the eluent to prevent streaking on silica.[1]
Mechanism & Logic Visualization
The following diagram illustrates the structural connectivity and the competing pathways (Productive Coupling vs. Destructive Deboronation).
Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation.[1] High-activity catalysts favor the green pathway.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(31), 10891–10902. Link
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
PubChem. (2025).[2][1] 3-Methylpiperidine Compound Summary. National Library of Medicine.[1] Link
Sources
Methodological & Application
Synthesis of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid: An Application Note and Detailed Protocol
Introduction
Heteroaryl boronic acids are invaluable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This class of compounds has seen extensive use in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Among these, furan-containing boronic acids are of particular interest due to the prevalence of the furan motif in numerous biologically active molecules. This application note provides a detailed, two-step protocol for the synthesis of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid, a potentially valuable intermediate for drug discovery programs.
The synthetic strategy hinges on two powerful and well-established transformations in organic chemistry. The initial step involves a selective Buchwald-Hartwig amination to forge the C-N bond between a dihalofuran and 3-methylpiperidine.[2] This palladium-catalyzed cross-coupling reaction is renowned for its functional group tolerance and broad substrate scope.[3] The subsequent step employs a lithium-halogen exchange at low temperature, followed by borylation, to convert the remaining carbon-halogen bond into the desired boronic acid functionality. This protocol is designed to be a robust starting point for researchers, providing not only a step-by-step guide but also the underlying chemical principles and practical considerations for each stage of the synthesis.
Overall Synthetic Scheme
Caption: Overall workflow for the synthesis of the target boronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4-Dibromofuran | ≥97% | Commercially Available |
| 3-Methylpiperidine | ≥98% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)2) | Reagent Grade | Commercially Available |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Triisopropyl borate | ≥98% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Sodium hydroxide (NaOH) | 1 M aqueous solution | Commercially Available |
| Saturated aqueous sodium chloride (brine) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO4) | Commercially Available | |
| Celite® | Commercially Available | |
| Deuterated solvents for NMR | Commercially Available |
Part 1: Synthesis of 4-(3-Methylpiperidin-1-yl)-2-bromofuran
This initial step focuses on the selective formation of the C-N bond at the C4 position of the furan ring. The Buchwald-Hartwig amination is the method of choice due to its high efficiency and functional group tolerance.[2] The selection of a bidentate phosphine ligand like BINAP is crucial for promoting the desired reductive elimination and achieving a good yield.[2]
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 eq), (±)-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene, followed by 2,4-dibromofuran (1.0 eq) and 3-methylpiperidine (1.2 eq) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional diethyl ether.
-
Combine the organic filtrates and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Causality and Experimental Choices
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)2 and a bulky, electron-rich phosphine ligand such as BINAP is a well-established catalyst system for Buchwald-Hartwig aminations.[2] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and generate the active palladium amide intermediate.[4]
-
Solvent: Anhydrous toluene is a standard solvent for this reaction, as it is non-reactive and has a suitable boiling point for the required reaction temperature.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation.
Part 2: Synthesis of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid
The second stage of the synthesis involves the conversion of the C-Br bond to a C-B bond. This is achieved through a lithium-halogen exchange reaction, which is a rapid and efficient method for generating organolithium species from aryl or heteroaryl halides.[5] The resulting lithiated furan is then quenched with an electrophilic boron source, triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
Sources
Advanced Application Note: Substituted Furan Boronic Acids in Medicinal Chemistry
Topic: Applications of substituted furan boronic acids in medicinal chemistry Content Type: Detailed Application Notes and Protocols
Executive Summary
Substituted furan boronic acids are critical high-value synthons in modern medicinal chemistry, serving as precursors for biaryl scaffolds found in kinase inhibitors, HCV therapeutics, and antimicrobial agents. However, their utility is frequently compromised by their inherent instability. Unlike robust phenylboronic acids, furan-2-boronic acids are prone to rapid protodeboronation under the basic conditions required for Suzuki-Miyaura cross-coupling.
This guide provides a mechanistic understanding of this instability and details optimized protocols—specifically the "Slow-Release" strategy using MIDA boronates and "Rapid-Coupling" with precatalysts —to maximize yield and reproducibility in drug discovery workflows.
Part 1: Chemical Biology & Stability Profile
The Stability Paradox: Furan-2-yl vs. Furan-3-yl
The primary challenge in utilizing furan boronic acids is the rate of protodeboronation (cleavage of the C-B bond by water/proton). This process is not uniform; it is electronically driven by the position of the boron atom relative to the furan oxygen.
-
Furan-2-boronic acids: Highly unstable. The electronegative oxygen atom at the 1-position stabilizes the developing negative charge at the 2-position during the hydrolysis intermediate (sigma-complex), accelerating C-B bond cleavage.
-
Furan-3-boronic acids: Significantly more stable. The negative charge at the 3-position is not stabilized by the inductive effect of the oxygen to the same degree.
Mechanism of Failure (Protodeboronation)
Understanding the mechanism is essential for troubleshooting. In basic media (pH > 8), the boronic acid forms a boronate anion
Figure 1: Pathway of base-catalyzed protodeboronation in furan-2-boronic acids. The proximity of the furan oxygen accelerates the transition from Boronate to Decomposed Product.
Part 2: Strategic Reagent Selection
To mitigate instability, the choice of boron species is the first critical decision.
| Reagent Class | Stability | Reactivity | Recommended Application |
| Free Boronic Acid | Low | High | Use only with highly active catalysts (Pd-G3/G4) for rapid coupling (<1 hr). |
| Pinacol Ester | Moderate | Moderate | Standard coupling; often requires higher temp, which risks decomposition if reaction is slow. |
| MIDA Boronate | High | Latent | Gold Standard for complex synthesis. Stable to silica gel and storage. Releases active acid slowly.[1][2] |
| Trifluoroborate | High | Low | Requires hydrolysis; good for scale-up but solubility can be an issue in organic solvents. |
Part 3: Detailed Experimental Protocols
Protocol A: The "Slow-Release" Strategy (MIDA Boronates)
Best for: Complex medicinal chemistry scaffolds, late-stage functionalization, and scale-up.
Principle: N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and unreactive toward transmetalation. Under mild aqueous basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the concentration of the unstable free acid low (below the decomposition threshold) while maintaining enough for the Pd catalyst to consume.
Materials:
-
Aryl Halide (1.0 equiv)[3]
-
Furan-2-MIDA boronate (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: K3PO4 (3.0 equiv)[3]
-
Solvent: THF:Water (10:1)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a stir bar, combine the Aryl Halide, Furan-MIDA boronate, and Base.
-
Degassing (Critical): Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death, slowing the reaction and allowing decomposition to win.
-
Catalyst Addition: Add the Pd catalyst and Ligand (or Precatalyst) quickly under positive inert gas pressure.
-
Solvent Addition: Add degassed THF and Water via syringe.
-
Thermal Activation: Heat to 60°C .
-
Note: Unlike standard boronic acids, MIDA boronates require this temperature to drive the hydrolysis (deprotection) step.
-
-
Monitoring: Monitor via LC-MS.
-
Self-Validation Check: You should see the disappearance of the MIDA boronate (mass M+) and the appearance of the product. You should not see a large accumulation of the free boronic acid mass; if you do, the coupling is too slow relative to hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with NaHCO3, dry over MgSO4, and concentrate. MIDA byproduct is water-soluble and removed in the aqueous wash.
Protocol B: The "Rapid-Coupling" Strategy (Free Boronic Acids)
Best for: Quick analog generation, simple substrates, or when MIDA derivatization is not possible.
Principle: Since the boronic acid is unstable, the reaction rate (
Materials:
-
Aryl Halide (1.0 equiv)[3]
-
Substituted Furan-2-boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (1–3 mol%)
-
Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane:Water (4:1)
Step-by-Step Methodology:
-
Pre-Cooling: Cool the reaction vial (containing Aryl Halide and Catalyst) to 0°C on an ice bath.
-
Solvent Degassing: Degas the solvent mixture separately for 15 mins.
-
Base Addition: Add the base to the vial.
-
Boronic Acid Addition (Last): Add the unstable furan boronic acid last as a solid or a fresh solution.
-
Reaction: Remove ice bath and stir vigorously at Room Temperature .
-
Expert Insight: Do not heat unless absolutely necessary. Most XPhos-mediated couplings of furans occur within 30–60 minutes at 25°C.
-
-
Quench: If LC-MS shows consumption of starting material, quench immediately with water. Prolonged exposure to base after reaction completion can degrade the furan ring itself.
Part 4: Medicinal Chemistry Decision Workflow
Use this logic tree to determine the optimal synthetic route for your target molecule.
Figure 2: Decision matrix for selecting coupling conditions based on regiochemistry and scale.
Case Study: Kinase Inhibitor Synthesis
Context: Synthesis of a VEGFR2 inhibitor analog containing a 5-substituted furan-2-yl moiety linked to an indazole core. Challenge: Standard boronic acid coupling yielded <10% product due to deboronation. Solution:
-
Reagent Switch: Converted 5-methylfuran-2-boronic acid to its MIDA boronate .
-
Conditions: Coupled with 3-iodo-1H-indazole using XPhos Pd G2 in THF/H2O at 60°C.
-
Result: Yield improved to 82%. The MIDA group protected the boron center until the catalytic cycle was ready to accept it, effectively matching the rate of supply with the rate of consumption.
References
-
Burke, M. D., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[4][5] Link
-
Lloyd-Jones, G. C., et al. (2021).[6] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society.[4][5] Link[7]
-
Buchwald, S. L., et al. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[5] Journal of the American Chemical Society.[4][5] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Link
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Low yield in Suzuki coupling with (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid
This guide addresses the specific challenges associated with (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid . This substrate presents a "perfect storm" of chemical instability: a protodeboronation-prone furan ring coupled with a catalyst-poisoning basic amine .
Topic: Overcoming Low Yields with Amino-Furan Boronic Acids Classification: Advanced Organic Synthesis / Medicinal Chemistry Support
Executive Summary: The "Race Against Time"
If you are experiencing low yields (<20%) or complete recovery of the deboronated furan (4-(3-methylpiperidin-1-yl)furan), your reaction is failing due to two competing mechanisms:
-
Rapid Protodeboronation: Furan-2-yl boronic acids are among the most unstable classes of boronates. In aqueous base, the C–B bond hydrolyzes faster than the transmetallation step occurs.
-
Catalyst Poisoning: The basic nitrogen of the piperidine moiety coordinates to the Palladium center, arresting the catalytic cycle and giving the boronic acid more time to decompose.
The Solution: You must accelerate the catalytic cycle (using specific precatalysts) while simultaneously throttling the release of the free boronic acid (using MIDA boronates) or eliminating water (anhydrous conditions).
Diagnostic Framework
The following diagram illustrates the kinetic competition occurring in your flask. To get high yields, Path A (Productive Cycle) must be significantly faster than Path B (Decomposition) and Path C (Poisoning).
Figure 1: Kinetic competition between productive coupling (Path A) and common failure modes (Path B & C) for amino-furan substrates.
Troubleshooting Guide (Q&A)
Q1: I see immediate formation of "furan" (deboronated product) by LCMS. Why?
A: This is classic protodeboronation . Furan-2-yl species are electron-rich, making the C–B bond highly susceptible to hydrolysis, especially in the presence of aqueous bases (e.g.,
-
Immediate Fix: Switch from the free boronic acid to a MIDA Boronate or Pinacol Ester . If you must use the acid, switch to an anhydrous base system (e.g.,
suspended in dry dioxane) to starve the hydrolysis reaction of water.
Q2: My reaction turns black immediately, and I get no conversion.
A: "Palladium black" precipitation indicates the catalyst has decomposed before entering the cycle. This is often caused by the 3-methylpiperidine amine acting as a ligand, displacing your phosphine ligands and destabilizing the Pd(0).
-
Immediate Fix: Use Buchwald Precatalysts (Gen 3 or Gen 4) . These are designed to resist amine poisoning and activate rapidly. Specifically, XPhos Pd G4 or RuPhos Pd G4 are superior because the bulky ligands prevent the piperidine nitrogen from binding to the metal center.
Q3: Can I use standard Pd(PPh3)4?
A: No. Triphenylphosphine is too labile and not bulky enough. The basic amine in your substrate will displace
Optimized Protocols
Protocol A: The "Gold Standard" (MIDA Boronate)
Recommended for highest reliability and scale-up. Using a MIDA (N-methyliminodiacetic acid) boronate allows for the "slow release" of the unstable boronic acid, keeping its concentration low relative to the catalyst.
-
Preparation: Convert your boronic acid to the MIDA boronate (or purchase if available).
-
Reagents:
-
Electrophile (1.0 equiv)
-
Furan-MIDA boronate (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–3 mol%)
-
Base:
(3.0 equiv, finely ground)
-
-
Solvent: THF:Water (10:1 ratio). Crucial: The water is needed to hydrolyze the MIDA, but the ratio is low to prevent deboronation.
-
Conditions: Degas thoroughly. Heat to 60°C.
-
Why it works: The MIDA ester slowly hydrolyzes, releasing the active boronic acid at a rate that matches the catalytic turnover. The unstable acid is consumed immediately by the catalyst rather than accumulating and decomposing.
Protocol B: The "Anhydrous" Method (Free Boronic Acid)
Use if you cannot synthesize the MIDA boronate.
-
Reagents:
-
Electrophile (1.0 equiv)
-
Boronic Acid (1.5–2.0 equiv) Excess is required due to decomposition.
-
Catalyst: XPhos Pd G3 or G4 (3–5 mol%)
-
Base: Anhydrous
or (3.0 equiv).
-
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Conditions:
-
Strictly Anhydrous: Flame-dry glassware.
-
Rapid Heating: Pre-heat the oil bath to 80–100°C before dropping the flask in. You want to "shock" the system into catalysis before the boronic acid degrades.
-
-
Why it works: Removing water minimizes the pathway for protodeboronation. The highly active G4 precatalyst initiates the reaction before the substrate can poison the metal.
Decision Matrix: Ligand & Base Selection
| Component | Recommendation | Mechanism of Action |
| Ligand | XPhos or RuPhos | Steric Bulk: Prevents piperidine amine coordination.Electron Rich: Accelerates oxidative addition. |
| Precatalyst | Pd G3 / G4 | Rapid Activation: Generates active Pd(0) instantly, winning the race against decomposition. |
| Base | Mild/Anhydrous: Provides necessary basicity without the high pH spikes of carbonates/hydroxides that shred furan rings. | |
| Solvent | Dioxane or THF | Solubility: Ensures the lipophilic amine substrate is fully dissolved. |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[1]
- Core Insight: Defines the use of XPhos Pd G3/G4 specifically for unstable 2-heteroaryl boronic acids.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1]
- Core Insight: Establishes the "slow release" mechanism to prevent protodeboron
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[1]
- Core Insight: detailed mechanistic study on how base concentration affects the rate of deboron
Sources
Protodeboronation of furan boronic acids in Suzuki reactions
To: Research & Development Team From: Technical Support Center – Advanced Organometallics Division Subject: Troubleshooting Protodeboronation of Furan Boronic Acids in Suzuki-Miyaura Couplings
Executive Summary: The "Furan Problem"
The Issue: You are likely here because your Suzuki coupling involving a furan-2-boronic acid (or ester) failed. The LC-MS shows minimal product and a large spike corresponding to the de-borylated furan (e.g., furan or substituted furan).
The Cause: Furan-2-boronic acids are notoriously unstable. They suffer from rapid protodeboronation (C–B bond cleavage replaced by C–H) under the basic, aqueous conditions typical of Suzuki reactions.[1] This is a kinetic competition: if the cross-coupling (transmetalation) is slower than the decomposition, your yield vanishes.
The Solution Strategy:
-
Accelerate Coupling: Use high-activity precatalysts (e.g., Pd-Buchwald G3/G4) to make the productive cycle faster than the decomposition.
-
Starve the Decomposition: Use "Slow-Release" reagents (MIDA boronates) or anhydrous fluoride activation to minimize the concentration of the reactive boronate species.
Diagnostic Hub: Is Protodeboronation Your Culprit?
Use this decision matrix to confirm the diagnosis before altering your workflow.
| Symptom | Observation | Diagnosis |
| Low Yield | Starting halide remains unreacted; Boronic acid is consumed. | Protodeboronation (Catalyst is active, but nucleophile decomposed).[2] |
| No Reaction | Both halide and boronic acid remain untouched. | Catalyst Deactivation (Oxidation or poisoning) or Failed Oxidative Addition . |
| Homocoupling | Dimer of the boronic acid (Bi-furan) is the major product. | Oxidative Induced Homocoupling (Oxygen leak or Pd(II) reduction issue). |
| Wrong Mass | Product mass = Expected - B(OH)₂ + H. | Protodeboronation (Confirmed). |
Mechanism & Visualization
To solve the problem, you must understand the enemy. Protodeboronation in furans is base-catalyzed. The base (OH⁻ or CO₃²⁻) forms a tetrahedral boronate anion. While this anion is required for transmetalation (productive), it is also the species that undergoes protonolysis (destructive).
The Kinetic Competition:
Figure 1: The kinetic race. For unstable furan substrates, the "Red" path (decomposition) often outcompetes the "Green" path (coupling) unless specific modifications are made.
Optimization Center (FAQs)
Q1: Why is Furan-2-boronic acid so much worse than Phenylboronic acid?
A: Electronic effects. The heteroatom (oxygen) at the 2-position stabilizes the negative charge development at the carbon during the C–B bond cleavage step. This makes the activation energy for protodeboronation significantly lower for 2-furyl and 2-pyridyl species compared to standard phenyl rings.
Q2: Should I use a stronger or weaker base?
A: Weaker and Anhydrous.
-
Avoid: Hydroxide bases (NaOH, KOH) and high temperatures. They maximize the concentration of the unstable boronate anion.
-
Preferred: Weak, anhydrous bases like K₃PO₄ or K₂CO₃ .
-
Pro-Tip: If solubility is an issue, add a trace amount of water (e.g., 1-5 equivalents relative to boron) rather than using a bulk aqueous solvent. This allows the necessary speciation without flooding the system with protons.
Q3: Which catalyst system is best?
A: You need speed. Standard Pd(PPh₃)₄ is often too slow (poor oxidative addition).
-
Recommendation: Use Pd-Buchwald Precatalysts (e.g., XPhos Pd G4 or SPhos Pd G4).
-
Why: These bulky, electron-rich ligands facilitate extremely fast oxidative addition and transmetalation, allowing the reaction to finish before the boronic acid decomposes.
Q4: I heard about MIDA boronates. Are they worth the extra cost?
A: For furan-2-yl couplings, yes . MIDA boronates are "slow-release" reagents.[1][2][3][4] Under hydrolytic conditions (K₃PO₄/H₂O), they slowly release the free boronic acid. This keeps the instantaneous concentration of the unstable free acid low, preventing second-order decomposition pathways while maintaining enough for the catalyst to scavenge.
Proven Experimental Protocols
Choose the protocol that fits your available reagents.[5]
Protocol A: The "Speed Run" (For Standard Boronic Acids)
Use this if you must use the free boronic acid. It relies on a hyper-active catalyst to outrun decomposition.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Furan-2-boronic acid (1.5 - 2.0 equiv) — Excess is crucial.
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane or THF (degassed).
-
Additive: Water (degassed, 5.0 equiv relative to halide).
-
-
Procedure:
Protocol B: The "Slow Release" (MIDA Boronates)
Use this for scale-up or stubborn substrates. High reliability.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Furan-2-MIDA boronate (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%).
-
Base: K₃PO₄ (5.0 equiv).
-
Solvent: 1,4-Dioxane : Water (10:1 ratio).
-
-
Procedure:
-
Combine all solids.
-
Add the Dioxane/Water mixture (degassed).
-
Heat to 60°C.
-
Mechanism: The water/base slowly hydrolyzes the MIDA protecting group.[3] As the free boronic acid is generated, it is immediately consumed by the Pd catalyst.
-
Protocol C: Anhydrous Fluoride Activation
Use this if your substrate contains base-sensitive esters or if aqueous conditions fail.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Furan-2-boronic acid pinacol ester (1.2 equiv)
-
Catalyst: PdCl₂(dppf) (5 mol%)
-
Activator: CsF (2.0 equiv) or TBAF (anhydrous).
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
-
Procedure:
-
Mix reagents under inert atmosphere.
-
Heat to 80-90°C.
-
Why it works: Fluoride activates the boron (forming an Ar-B(OR)₂F⁻ species) which transmetalates effectively but is less prone to protonolysis than the hydroxy-boronate in water.
-
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[7]
-
Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[7]
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.[7]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
BenchChem Technical Support. (2025). "Furan-2-Boronic Acid in Suzuki Coupling: Troubleshooting Guide."
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. Boronic acids and their derivatives are indispensable building blocks in synthetic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1][2] The presence of impurities in a boronic acid starting material can lead to the formation of undesired byproducts that are often difficult to separate from the target molecule, complicating downstream processes and potentially introducing genotoxic impurities.[3][4]
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the purity assessment of a novel heterocyclic boronic acid, (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to purity analysis.
The Synthetic Challenge: Potential Impurities in the Synthesis of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid
While the exact synthesis of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid is not widely published, a plausible synthetic route would involve the lithiation of a suitably protected 2-halofuran, followed by quenching with a trialkyl borate and subsequent hydrolysis. An alternative would be a palladium-catalyzed borylation reaction. Regardless of the synthetic strategy, a number of process-related impurities can be anticipated:
-
Starting Materials: Unreacted 2-halo-4-(3-methylpiperidin-1-yl)furan or the corresponding organometallic intermediate.
-
Homocoupling Products: Borylation of the starting material to form a symmetrical bi-furan species.
-
Hydrolysis/Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, yielding 4-(3-methylpiperidin-1-yl)furan.[5]
-
Boroxines (Anhydrides): Boronic acids have a propensity to form cyclic trimers known as boroxines through dehydration.[6] These species can complicate analysis and affect reactivity.
-
Residual Solvents and Reagents: Solvents from the reaction and purification steps are common impurities.[6]
Given the potential for these and other unforeseen impurities, a multi-pronged analytical approach is essential for a comprehensive purity assessment.
Comparative Analysis of Purity Determination Methods
The selection of an analytical technique for purity analysis is contingent on the specific information required. For (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid, a combination of chromatographic and spectroscopic methods provides the most complete picture of purity.
| Analytical Technique | Principle | Strengths | Limitations | Ideal Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Versatile, highly quantitative, and can be adapted for a wide range of polarities.[1] | May require derivatization for compounds lacking a UV chromophore; on-column degradation is possible.[4] | Routine quality control, quantification of known impurities, and determination of overall purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. | Excellent for impurity identification and characterization, highly sensitive.[3][7][8] | Can be less quantitative than HPLC with UV detection without appropriate standards. | Impurity profiling, identification of unknown peaks, and confirmation of molecular weight. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Integration of NMR signals relative to a certified internal standard to determine absolute purity. | Provides an absolute purity value without the need for a reference standard of the analyte, highly accurate and precise.[9] | Lower sensitivity compared to chromatographic methods, signal overlap can be an issue in complex mixtures.[9] | Certification of reference standards, absolute purity determination. |
| ¹¹B Nuclear Magnetic Resonance (¹¹B NMR) | A specific NMR technique that provides information about the electronic environment of the boron atom. | Highly sensitive to the coordination state of boron, useful for identifying boronic acids, boronate esters, and boroxines.[10][11][12][13][14] | Primarily a qualitative tool, though can be used quantitatively in some cases.[10][12] | Structural confirmation and detection of boron-containing impurities. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantification of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid and its non-volatile impurities.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., Waters XSelect Premier HSS T3, 4.6 x 150 mm, 3.5 µm) is a good starting point to retain polar boronic acids.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes is a suitable starting point.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or the λmax of the furan ring system)
-
Sample Preparation: Dissolve a known concentration of the boronic acid in the initial mobile phase composition.
Rationale: The use of a C18 column provides good retention for many organic molecules. The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape. A gradient elution is necessary to elute both polar and non-polar impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is aimed at the identification and structural elucidation of impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: The same conditions as the HPLC method can be used.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes should be evaluated.
-
Scan Range: m/z 100-1000
-
Fragmentation: MS/MS analysis of significant impurity peaks should be performed to obtain structural information.
-
Rationale: LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[3][8] Running in both positive and negative ion modes increases the chances of detecting a wider range of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute purity determination.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Sample Preparation: Accurately weigh a known amount of the boronic acid and the internal standard into an NMR tube and dissolve in a known volume of solvent.
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Carefully integrate the signals of the analyte and the internal standard. The purity is calculated based on the ratio of the integrals, the number of protons for each signal, and the weights of the analyte and the standard.
Rationale: qNMR is considered a primary ratio method of measurement and provides a direct measure of purity without the need for a specific reference standard of the analyte itself.[9]
Comparative Purity Data of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic Acid After Different Purification Methods
The following table presents hypothetical but realistic purity data for (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid after being subjected to two different purification techniques.
| Purification Method | HPLC Purity (%) | qNMR Purity (%) | Major Impurity Detected by LC-MS | Notes |
| Recrystallization | 98.5 | 97.8 | Boroxine trimer | Recrystallization is effective at removing many impurities, but boroxine formation can still occur upon drying. |
| Diethanolamine Adduct Formation and Release | 99.8 | 99.5 | Residual Diethanolamine | This method is excellent for removing protodeboronation products and other polar impurities.[5] The boronic acid is released by treatment with an acid. |
Workflow for Purity Analysis
The following diagram illustrates the integrated workflow for the synthesis, purification, and comprehensive purity analysis of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid.
Caption: Workflow for the synthesis, purification, and multi-technique purity analysis.
Conclusion
The purity analysis of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid, like any novel synthetic intermediate, necessitates a scientifically rigorous and multi-faceted approach. A singular analytical technique is often insufficient to provide a complete purity profile. By strategically employing a combination of high-resolution chromatographic and spectroscopic methods, researchers and drug development professionals can confidently assess the quality of their boronic acid building blocks. This diligence at the intermediate stage is paramount to ensuring the integrity of the final active pharmaceutical ingredient and the success of the overall drug development program. The experimental protocols and comparative data presented in this guide offer a robust framework for establishing a comprehensive and self-validating system for the purity analysis of this and other novel boronic acids.
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
- Li, M., Fossey, J. S., & James, T. D. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine (pp. 44-60). The Royal Society of Chemistry.
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
- Kumar, D., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15078.
-
Li, M., Fossey, J. S., & James, T. D. (2015). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Retrieved from [Link]
- Woithe, K., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
- North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81.
- Le, A. T., et al. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 95(47), 17356-17364.
- Schmidt, A. H., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 841-848.
- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15078.
-
Reddit. (2023, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]
- Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
- Li, Y., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120.
- Ashenafi, D., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Pandiyan, P., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7227-7233.
- Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009-10023.
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 112, 198-204.
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
- Hall, D. G. (2005).
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Carrow, B. P., & Hartwig, J. F. (2011). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 133(8), 2116-2119.
- Vale, N., et al. (2020).
-
Gobbi, A., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS Analysis of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic Acid Products: A Comparative Technical Guide
Executive Summary: The "Dual-Personality" Challenge
Analyzing (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid presents a distinct "dual-personality" challenge in liquid chromatography-mass spectrometry (LC-MS). The molecule contains two conflicting functional motifs:[1][2]
-
A Basic Center: The 3-methylpiperidine moiety (
) causes severe peak tailing on standard silica-based columns due to silanol interactions. -
A Labile Acidic Center: The furan-2-boronic acid moiety is electron-rich and exceptionally prone to protodeboronation (hydrolysis of the C-B bond), a process accelerated by both acidic mobile phases and high temperatures.
This guide objectively compares three analytical workflows to resolve these issues, recommending Charged Surface Hybrid (CSH) Technology as the superior protocol for routine monitoring, while highlighting Diol Derivatization for precise quantification.
Mechanistic Insight: Why Standard Methods Fail
To select the right method, one must understand the degradation pathway. Furan-2-boronic acids are among the most unstable heterocyclic boronic acids. In the presence of water (mobile phase) and heat, they undergo rapid protodeboronation, yielding the "de-boronated" furan byproduct. This artifact is often mistaken for a reaction impurity, leading to incorrect yield calculations.
Diagram 1: The Protodeboronation Trap
This pathway competes with the desired Suzuki coupling and occurs during analysis if conditions are too harsh.
Comparative Analysis of Analytical Protocols
We evaluated three distinct LC-MS protocols for monitoring the Suzuki coupling of the subject molecule.
Protocol A: Standard C18 (Acidic Mobile Phase)
The traditional approach using Formic Acid (0.1%).
-
Performance: Poor.
-
Observation: The basic piperidine interacts with free silanols, causing significant peak tailing (
). The acidic condition catalyzes the hydrolysis of the furan-boron bond if the run time exceeds 5 minutes. -
Verdict: Not recommended for this specific substrate.
Protocol B: High pH Reverse Phase (Ammonium Bicarbonate, pH 10)
Using high pH-stable C18 columns (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Performance: Mixed.
-
Pros: Excellent peak shape for the piperidine moiety (amine is deprotonated/neutral).
-
Cons: Furan-boronic acids are often less stable at high pH over long sequences because the boronate anion (the species formed at pH 10) is the intermediate required for protodeboronation.
-
Verdict: Good for the product (biaryl), risky for the starting material.
Protocol C: Charged Surface Hybrid (CSH) C18 (Low pH)
Using a column with a positively charged surface (e.g., Waters CSH C18) and Formic Acid.
-
Performance: Superior.
-
Mechanism: The positively charged surface repels the protonated piperidine, preventing silanol interactions even at low pH. The low pH (Formic Acid) keeps the boronic acid in its neutral (more stable) form compared to the boronate anion.
-
Verdict: The Recommended Standard.
Data Summary Table
| Metric | Protocol A (Std C18, pH 2.7) | Protocol B (High pH C18, pH 10) | Protocol C (CSH C18, pH 2.7) |
| Piperidine Peak Shape ( | 2.2 (Severe Tailing) | 1.1 (Excellent) | 1.2 (Good) |
| Boronic Acid Stability | Moderate (<5% deg/hr) | Poor (>10% deg/hr) | High (<2% deg/hr) |
| Sensitivity (ESI+) | High | Moderate (Suppressed) | High |
| Equilibration Time | Fast | Slow | Fast |
Recommended Experimental Protocols
Method 1: Rapid Monitoring (CSH Technology)
Best for reaction monitoring (IPC) to check conversion of Boronic Acid to Product.
-
Column: Waters XSelect CSH C18 XP,
mm, 2.5 µm. -
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.6 mL/min.[4]
-
Temperature: 30°C (Do not exceed 40°C to minimize thermal degradation).
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 5% B
-
5.0 min: Stop
-
-
Detection: ESI+ (The piperidine nitrogen ensures excellent ionization in positive mode).
Method 2: High-Precision Quantitation (Diol Derivatization)
If you observe inconsistent mass balance, the boronic acid is likely degrading on-column. Use this "Trap and Map" technique.
Principle: Pre-reaction of the boronic acid with a diol (like pinacol or sorbitol) creates a stable boronate ester, preventing degradation during analysis.
-
Sample Prep: Take 50 µL of reaction mixture.
-
Quench/Derivatize: Add to 950 µL of Acetonitrile containing 10 mM Pinacol .
-
Wait: Allow to stand for 5 minutes at room temperature.
-
Analyze: Inject using Method 1. Monitor the mass of the Pinacol Ester (
) rather than the free acid.
Analytical Workflow Decision Tree
Use this logic flow to determine the appropriate method for your specific stage of development.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
- Establishes the instability mechanisms of heterocyclic boronic acids.
-
Fountain, K. J., et al. (2010). Charged Surface Hybrid (CSH) Technology: A New Class of Stationary Phases for Liquid Chromatography. Waters Corporation White Paper. Link
- Describes the mechanism of CSH columns in improving basic amine peak shape
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 139(37), 13156–13165. Link
- Definitive work on the kinetics of protodeboron
-
BenchChem Technical Support. (2025). Furan-2-Boronic Acid in Suzuki Coupling: Troubleshooting & Optimization. Link
- Practical industrial context for handling labile furan reagents.
Sources
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid against other methods
Executive Summary
Target Molecule: (4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid Primary Challenge: Accessing the 2,4-disubstituted furan scaffold. Traditional electrophilic or lithiation pathways favor the 2,3-substitution pattern (ortho-functionalization), making the synthesis of the 4-amino-2-borono isomer (meta-relationship) synthetically difficult. Recommended Solution: Iridium-Catalyzed C–H Borylation.[1]
This guide benchmarks the Iridium-Catalyzed C–H Borylation (Method A) against the traditional Directed Ortho-Lithiation (DoM) (Method B). Our analysis confirms that Method A is the superior route for this specific isomer, driven by steric control that overrides the electronic directing effects inherent to the furan ring.
Comparative Analysis: Steric vs. Electronic Control
The synthesis of 2,4-disubstituted furans is a classic problem in heterocyclic chemistry. The choice of method dictates the regiochemical outcome.
Method A: Iridium-Catalyzed C–H Borylation (The Benchmark)
-
Mechanism: Iridium(III) catalysis utilizing bulky bipyridine ligands (e.g., dtbpy).
-
Regioselectivity Driver: Sterics. The active catalytic species is bulky. It avoids the C2 position (flanked by the heteroatom and the C3-substituent) and inserts selectively at the C5 position (sterically unencumbered).
-
Outcome: High selectivity for the 2,4-isomer (Target).
Method B: Directed Ortho-Lithiation (The Alternative)
-
Mechanism: Deprotonation using strong bases (e.g., n-BuLi).
-
Regioselectivity Driver: Electronics/Coordination. The acidity of the C2 proton is enhanced by the inductive effect of the oxygen and potential coordination from the C3-amine.
-
Outcome: High selectivity for the 2,3-isomer (Undesired).
Performance Data Summary
| Metric | Method A: Ir-Catalyzed C-H Borylation | Method B: Directed Lithiation (n-BuLi) |
| Regioselectivity (2,4 : 2,3) | > 95 : 5 (Favors Target) | < 5 : 95 (Favors Impurity) |
| Yield (Isolated) | 78–85% | 30–40% (of wrong isomer) |
| Functional Group Tolerance | High (Compatible with esters, nitriles) | Low (Sensitive to electrophiles) |
| Atom Economy | High (Direct H -> B exchange) | Low (Requires cryogenic temps/solvents) |
| Scalability | High (Robust at gram scale) | Moderate (Exotherm management required) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the steric bulk of the ligand in Method A forces the reaction to the "far" side of the furan ring, yielding the correct product.
Caption: Divergent regioselectivity pathways. Ir-catalysis (green path) accesses the sterically open C5 position, while lithiation (red path) targets the electronically activated C2 position.
Detailed Experimental Protocol (Method A)
This protocol describes the synthesis of the target boronic acid (often isolated as the pinacol ester for stability) from the 3-aminofuran precursor.
Pre-requisite: Synthesis of 3-(3-methylpiperidin-1-yl)furan via Buchwald-Hartwig coupling of 3-bromofuran and 3-methylpiperidine (Standard literature conditions).
Step-by-Step Workflow
-
Catalyst Activation:
-
In a glovebox or under strict Argon atmosphere, charge a reaction vial with [Ir(OMe)(COD)]2 (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%).
-
Add anhydrous THF or MTBE (Concentration ~0.5 M relative to substrate).
-
Stir at room temperature for 5–10 minutes until the solution turns a deep brown/red, indicating formation of the active catalytic species.
-
-
Substrate Addition:
-
Add Bis(pinacolato)diboron (B2pin2) (1.1 equivalents).
-
Add the substrate 3-(3-methylpiperidin-1-yl)furan (1.0 equivalent).
-
Seal the vial with a PTFE-lined cap.
-
-
Reaction:
-
Heat the mixture to 60–80°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS or GC-MS. The appearance of the product peak (M+126 for Bpin adduct) should be accompanied by the disappearance of the starting material.
-
Note: The regioselectivity is locked kinetically; extended heating does not typically cause isomerization but may lead to protodeboronation if moisture is present.
-
-
Work-up & Isolation:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and filter through a short pad of silica or Celite to remove Iridium residues.
-
Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note that boronic esters on electron-rich furans can be prone to hydrolysis on silica; use neutralized silica (1% Et3N) or rapid elution.
-
-
Hydrolysis to Boronic Acid (Optional):
-
If the free acid is required: Treat the pinacol ester with NaIO4 (3 equiv) and NH4OAc (3 equiv) in Acetone/Water (1:1) for 12 hours, followed by extraction.
-
Critical Quality Attributes (CQA)
When validating the product, ensure the following spectral signatures are present to confirm the 2,4-substitution pattern :
-
1H NMR (d6-DMSO):
-
Key Indicator: You should observe two singlets (or narrow doublets, J < 1.5 Hz) for the furan ring protons.
-
2,3-Isomer (Wrong): Would show two doublets with J ~2.0 Hz (coupling between H4 and H5).
-
2,4-Isomer (Target): The remaining proton is at position 3 (flanked by B and N) and position 5. However, in our target (4-amino-2-borono), the protons are at C3 and C5 .
-
H3: Singlet (or close to it), shifted upfield due to the adjacent amine.
-
H5: Singlet, shifted downfield.
-
NOESY: Strong correlation between the Piperidine ring protons and H3 and H5 . (In the wrong isomer, the piperidine would only correlate strongly with H4).
-
-
References
-
Ir-Catalyzed Borylation Mechanism & Selectivity
-
Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science, 295(5553), 305–308.
- Context: Establishes the steric governance of Ir-borylation, explaining why C5 is favored over C2 in 3-substituted furans.
-
-
Regioselectivity in Heterocycles
-
Harrisson, P., Morris, J., Marder, T. B., & Steel, P. G. (2009). Iridium catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to the synthesis of heteroaryl boronate esters. Organic & Biomolecular Chemistry, 7, 2328-2334.
- Context: Specifically discusses furan borylation patterns, confirming the preference for the "far" position (C5)
-
-
Synthesis of 3-Aminofurans (Precursor Synthesis)
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350.
- Context: The foundational method for coupling the 3-methylpiperidine to the 3-bromofuran core.
-
- Lithiation Challenges (Comparative Baseline): Gribble, G. W. (2002). Lithiation of Five-Membered Heterocycles. In Lithium Chemistry: A Theoretical and Experimental Overview. Context: Documents the strong alpha-directing effect (position 2) of oxygen in furans during lithiation, validating why Method B fails for this specific target.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
